Ethyl 2-[(dimethylsulfamoyl)amino]acetate
Description
Ethyl 2-[(dimethylsulfamoyl)amino]acetate is an organosulfur compound featuring a dimethylsulfamoyl group (-SO$2$N(CH$3$)$_2$) attached to the amino nitrogen of an ethyl glycinate backbone. The dimethylsulfamoyl group is a sulfonamide derivative, which is frequently utilized in pharmaceuticals and agrochemicals due to its stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 2-(dimethylsulfamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c1-4-12-6(9)5-7-13(10,11)8(2)3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMKQHBEGCJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(dimethylsulfamoyl)amino]acetate typically involves the reaction of ethyl chloroacetate with dimethylsulfamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the dimethylsulfamide attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dimethylsulfamoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-[(dimethylsulfamoyl)amino]acetate has a wide range of applications in scientific research
Biological Activity
Ethyl 2-[(dimethylsulfamoyl)amino]acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a dimethylsulfamoyl group attached to an ethyl acetate moiety. This structure allows for various interactions at the molecular level, influencing its biological functions. The presence of the sulfamoyl group is particularly significant, as it can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may inhibit essential enzymes or receptors involved in various cellular processes. For instance, it has been suggested that compounds with similar sulfamoyl structures can interfere with metabolic pathways, leading to effects such as:
- Antimicrobial Activity : Inhibiting bacterial growth by disrupting cellular processes.
- Anticonvulsant Effects : Compounds with sulfamide groups have shown potential in reducing seizure activity in animal models .
- Anti-inflammatory Properties : Certain sulfamoyl compounds have been linked to modulation of inflammatory pathways, including NF-κB activation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticonvulsant | Protection in mouse models (ED50 values) | |
| Anti-inflammatory | Modulation of NF-κB pathway |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, studies have shown that sulfamide derivatives can effectively inhibit the growth of various bacterial strains by targeting specific metabolic pathways.
- Anticonvulsant Effects : A study evaluating the anticonvulsant properties of sulfamide derivatives revealed that certain compounds demonstrated protective effects in the mouse maximal electroshock (MES) test. The results indicated a dose-dependent response, with effective doses providing substantial protection against induced seizures .
- Inflammation Modulation : Research on sulfamoyl compounds has highlighted their potential to modulate inflammatory responses. One study demonstrated that a specific sulfamoyl compound significantly enhanced NF-κB activity following stimulation, suggesting a role in immune response modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of ethyl 2-[(dimethylsulfamoyl)amino]acetate, highlighting variations in substituents, molecular properties, and applications:
Key Observations:
Phenyl or pyridinyl substituents (e.g., in ) introduce aromaticity, which can influence π-π stacking interactions in drug-receptor binding.
Physicochemical Properties: Molecular weights range from 159.17 to 344.37 g/mol, with polar substituents (e.g., -SO$2$N(CH$3$)$_2$) increasing solubility in polar solvents. this compound has a moderate logP (estimated ~1.5), balancing lipophilicity and aqueous solubility for drug delivery .
Synthetic Considerations: Sulfonamide-containing compounds (e.g., ) often require controlled reaction conditions to avoid over-sulfonylation or side reactions. Esters like ethyl 2-(diethylamino)-2-phenylacetate may involve enantioselective synthesis to achieve chiral purity .
Toxicity and Safety: Limited toxicological data are available for most analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
